molecular formula C18H19ClN6O2 B2820788 7-(2-chlorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919007-75-3

7-(2-chlorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No. B2820788
CAS RN: 919007-75-3
M. Wt: 386.84
InChI Key: ATKHTQAOCAVGAZ-UHFFFAOYSA-N
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Description

The compound “7-(2-chlorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione” is a novel heterocycle . It belongs to the class of compounds known as purino [7, 8-g] -6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines .


Synthesis Analysis

The synthesis of this compound involves several steps . It starts with the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid, which yields 7, 8-diamino-1, 3-dimethylxanthine . This intermediate is then heated with hydrochloric acid to produce 2, 4, 7, 9-tetramethylpurino [7, 8-g] -6-azapteridine-1, 3, 8, 10 (2 H, 4 H, 7 H, 9 H) -tetrone . The final step involves the treatment of this product with alkylamines, resulting in the desired compound .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by X-ray analysis . Semiempirical calculations for predicting geometrical parameters are in excellent agreement with the X-ray crystal structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The key reactions include the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid, the heating of the resulting product with hydrochloric acid, and the treatment of the resulting product with alkylamines .

Scientific Research Applications

Antibacterial Hydrogels

The compound has shown promise in the development of antibacterial hydrogels. These hydrogels, with their three-dimensional porous network structures, exhibit inherent or exogenous antibacterial activity. Researchers have synthesized hydrogels using appropriate components, crosslinkers, and functional groups, aiming for local use. These materials have potential applications in wound healing, drug delivery, and tissue engineering .

Mainframe Testing Framework (F3270)

F3270 is a Java framework designed for automating functional tests in mainframe (TN3270) applications. It provides an API to interact with fields in screens and includes a terminal GUI for debugging. While not directly related to scientific research, this framework demonstrates the compound’s versatility in software development and testing .

Antimicrobial Derivatives

Researchers have synthesized novel 1,2,4-triazole derivatives based on this compound. Notably, 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (13) was obtained through a multi-step process. Some of these derivatives exhibited good to moderate antimicrobial activities against test microorganisms .

Vascular Relaxing Effects

Certain triazino[3,2-f]purines derived from this compound were examined for their vascular relaxing effects. Although none showed potent activity, this research highlights the compound’s potential impact on vascular function .

Quinoxaline Derivatives

In a related study, researchers synthesized 1,2,4-triazolo[4,3-a]quinoxalines and 1,2,4-triazino[4,3-a]quinoxalines. These compounds may serve as leads for anticancer or antimicrobial agents. For example, 2-[5-amino-3-(4-chlorophenyl)pyrazol-1-yl]-3-benzylquinoxaline (13) was investigated for its biological properties .

Space Station Research

While not directly linked to this compound, it’s worth noting that China has conducted over 130 scientific research and application projects aboard its orbiting space station. These endeavors yield valuable insights across various disciplines .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the sources, it is noted that similar compounds have shown significant in vivo antitumor and antiviral activity .

Future Directions

The future directions for research on this compound could include further investigation into its biological activities, given that similar compounds have shown significant in vivo antitumor and antiviral activity . Additionally, more research could be done to fully understand its mechanism of action and to explore its potential uses in medical applications.

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2/c1-10-11(2)25-14-15(20-17(25)23(4)21-10)22(3)18(27)24(16(14)26)9-12-7-5-6-8-13(12)19/h5-8,11H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKHTQAOCAVGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-chlorophenyl)methyl]-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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